molecular formula C18H16N4O2S3 B3002492 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251684-50-0

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B3002492
CAS No.: 1251684-50-0
M. Wt: 416.53
InChI Key: JTDIBLOKIKTNJS-UHFFFAOYSA-N
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Description

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O2S3 and its molecular weight is 416.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Derivatives of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide have been synthesized and tested for their antibacterial properties. For instance, Ramalingam et al. (2019) synthesized derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Hemolytic Agents

  • A study by Rehman et al. (2016) involved the synthesis of N-substituted derivatives of the compound, which displayed active antimicrobial and hemolytic properties. The derivatives showed variable effectiveness against microbial species and were generally found to have low toxicity (Rehman et al., 2016).

Anticancer Activity

  • Ravinaik et al. (2021) explored the anticancer properties of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, derivatives related to the compound of interest. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antiviral and Antifungal Activities

  • Tang et al. (2019) designed and synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, related to the compound . These derivatives exhibited good antiviral and antibacterial activities against specific pathogens (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).

Anti-Diabetic Agents

  • Abbasi et al. (2020) synthesized S-substituted acetamides derivatives of the compound, which were evaluated for enzyme inhibition and cytotoxic behavior. These compounds exhibited potent inhibitory potential against α-glucosidase enzyme, suggesting potential as anti-diabetic agents (Abbasi, Ramzan, Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020).

Corrosion Inhibition

  • Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, including the compound , for mild steel in sulphuric acid. The study found these derivatives to be effective corrosion inhibitors, functioning through a mix of physisorption and chemisorption (Ammal, Prajila, & Joseph, 2018).

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S3/c23-15(19-10-12-4-3-9-25-12)11-26-18-22-21-16(24-18)7-8-17-20-13-5-1-2-6-14(13)27-17/h1-6,9H,7-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDIBLOKIKTNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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